Methyl (2-naphthoxy)acetate

Description

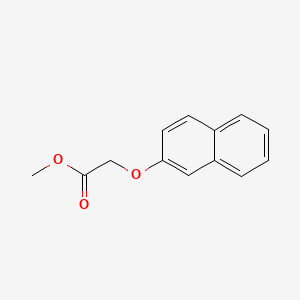

Methyl (2-naphthoxy)acetate (CAS: 1929-87-9) is an aromatic ester with the molecular formula C₁₃H₁₂O₃ and a molecular weight of 216.23 g/mol . Structurally, it consists of a naphthyloxy group linked to an acetate moiety via an ether bond. This compound is widely utilized in biochemical research, particularly in tumor suppression and apoptosis studies, and serves as a certified reference standard . Its synthesis typically involves esterification of 2-naphthoxyacetic acid with methanol under acidic or basic conditions, though detailed protocols are sparingly documented in the provided evidence .

Properties

IUPAC Name |

methyl 2-naphthalen-2-yloxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-13(14)9-16-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMURPBCUFDCTEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1929-87-9 | |

| Record name | Methyl 2-(2-naphthalenyloxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1929-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2-naphthoxy)acetate can be synthesized through the esterification of 2-naphthoxyacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes similar to those used in laboratory synthesis. The reaction conditions are optimized for yield and purity, often involving continuous distillation to remove water and drive the equilibrium towards ester formation .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-naphthoxy)acetate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, it can hydrolyze back to 2-naphthoxyacetic acid and methanol.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Hydrolysis: 2-naphthoxyacetic acid and methanol.

Reduction: 2-naphthoxyethanol.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl (2-naphthoxy)acetate is used in various scientific research applications, including:

Analytical Chemistry: As a standard for chromatographic analysis.

Biological Studies: Investigating its effects on biological systems and potential as a bioactive compound.

Material Science: As a precursor in the synthesis of functional materials

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP* | Key Functional Groups | Aromatic Substituent |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₂O₃ | 216.23 | ~2.5 | Ester, ether | 2-Naphthyl |

| Ethyl 2-naphthoxy acetate | C₁₄H₁₄O₃ | 230.26 | ~3.0 | Ester, ether | 2-Naphthyl |

| Methyl 2-phenoxyacetate | C₉H₁₀O₃ | 166.17 | ~1.8 | Ester, ether | Phenyl |

| Methyl 2-(naphthalen-1-yl)-2-oxoacetate | C₁₃H₁₀O₃ | 214.22 | ~2.7 | Ester, ketone | 1-Naphthyl |

| Methyl 2-hydroxyacetate | C₃H₆O₃ | 90.08 | ~-0.5 | Ester, hydroxyl | None |

Key Observations:

- Aromatic Substituent Effects: The 2-naphthyl group in this compound enhances lipophilicity (higher LogP) compared to phenyl-containing analogs like Methyl 2-phenoxyacetate. This property influences solubility and bioavailability in biological systems .

- Functional Group Impact : The ketone group in Methyl 2-(naphthalen-1-yl)-2-oxoacetate introduces electrophilic reactivity, making it distinct from the ether-linked this compound, which is more stable under basic conditions .

- Ester Chain Length : Ethyl 2-naphthoxy acetate exhibits slightly higher molecular weight and LogP than its methyl counterpart, suggesting prolonged metabolic retention in vivo .

Biological Activity

Methyl (2-naphthoxy)acetate is an organic compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is derived from naphthalene, a polycyclic aromatic hydrocarbon, which is known for its presence in numerous biologically active compounds. The structural formula can be represented as follows:

This compound features a naphthalene ring substituted with a methoxy and an acetyl group, which contribute to its pharmacological properties.

Pharmacological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : Compounds containing naphthalene moieties have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress .

- Anti-inflammatory Effects : Studies have shown that derivatives of naphthalene can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. This compound has been evaluated for its potential to reduce inflammation markers in vitro .

- Anticancer Properties : Recent investigations have highlighted the cytotoxic effects of naphthalene derivatives against various cancer cell lines. For instance, compounds similar to this compound have induced apoptosis in breast cancer cells (MDA-MB-231), suggesting a potential role in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cyclooxygenase Enzymes : By inhibiting COX enzymes, this compound may reduce the synthesis of pro-inflammatory prostaglandins, leading to decreased inflammation and pain .

- Induction of Apoptosis : In cancer cells, this compound has been shown to arrest the cell cycle and promote apoptotic pathways. This is evidenced by increased levels of apoptotic markers following treatment with the compound .

- Antioxidant Mechanisms : The presence of electron-rich groups in its structure allows it to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage .

Case Studies and Research Findings

Several case studies have explored the biological activities of this compound and related compounds:

- Study on Anti-inflammatory Activity : A study reported that this compound significantly decreased levels of inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

- Cytotoxicity Assays : In vitro assays revealed that this compound exhibited dose-dependent cytotoxicity against MDA-MB-231 cells, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Comparative Analysis Table

Q & A

Q. What are the common synthetic routes for Methyl (2-naphthoxy)acetate, and what reaction conditions are critical for optimizing yield?

this compound is synthesized via esterification and etherification reactions. A typical method involves reacting 2-naphthol with methyl chloroacetate under alkaline conditions (e.g., sodium hydroxide) in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C. Critical parameters include stoichiometric control of reactants, reaction time (4–6 hours), and purification via recrystallization from ethanol to achieve >90% purity . Competing side reactions, such as hydrolysis of the ester group, can be minimized by maintaining anhydrous conditions .

Q. How is this compound characterized structurally, and what analytical techniques are recommended?

Structural confirmation requires a combination of:

- NMR spectroscopy : -NMR (δ 3.75 ppm for methyl ester, δ 6.8–8.2 ppm for naphthyl protons) and -NMR (δ 170 ppm for carbonyl carbon).

- Mass spectrometry : Molecular ion peak at m/z 230 (CHO) with fragmentation patterns consistent with ester and naphthoxy groups.

- FT-IR : Peaks at 1730 cm (C=O stretch) and 1250 cm (C-O-C ether linkage) .

Q. What are the primary research applications of this compound in biological studies?

The compound is used as:

- A substrate for esterase activity assays due to its hydrolyzable ester group.

- A precursor in synthesizing naphthoxyacetic acid derivatives for studying plant growth regulation (e.g., auxin analogs) .

- A fluorescent probe in cellular imaging, leveraging the naphthyl group’s UV absorbance .

Advanced Research Questions

Q. How do reaction kinetics and catalytic systems influence the synthesis of this compound?

Kinetic studies reveal that the esterification follows pseudo-first-order kinetics under acidic catalysis (e.g., HSO). Transition-metal catalysts (e.g., ZnCl) accelerate etherification but may require rigorous post-reaction purification to remove metal residues. Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

Q. What strategies resolve discrepancies in reaction yields when synthesizing this compound under varying catalytic conditions?

Discrepancies often arise from:

- Catalyst deactivation : Trace moisture in solvents can poison acid catalysts. Use molecular sieves or anhydrous solvents.

- Side reactions : Competing hydrolysis can be suppressed by optimizing pH (neutral to slightly acidic) and temperature (50–70°C).

- Analytical errors : Cross-validate yields via HPLC (C18 column, methanol/water mobile phase) and gravimetric analysis .

Q. How does this compound’s reactivity differ from its structural analogs, such as 1-naphthoxyacetic acid?

- Steric effects : The 2-naphthoxy group imposes greater steric hindrance, reducing nucleophilic substitution rates compared to 1-naphthoxy analogs.

- Electronic effects : The electron-donating methoxy group in this compound enhances stability toward oxidation relative to non-esterified naphthols .

Q. What computational methods are effective for predicting this compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) can model interactions with enzymes like esterases. Key parameters include binding affinity (ΔG < −6 kcal/mol) and hydrogen bonding with catalytic serine residues. Validation via MD simulations (GROMACS) ensures stability of ligand-protein complexes .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.